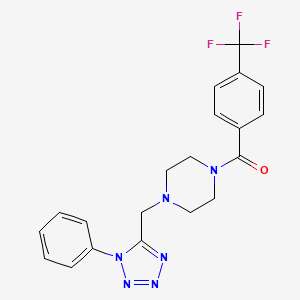
(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity Research into similar compounds has led to the synthesis of novel structures with potential biological activities. For instance, a study by Nagaraj, Srinivas, and Rao (2018) involved the synthesis of novel triazole analogues of piperazine, which showed significant antibacterial activity against human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018). This research highlights the potential of such compounds in developing new antibacterial agents.
Antimicrobial Activities Compounds with structural similarities to the subject compound have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them against various microorganisms, finding some compounds with good or moderate activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This research underscores the potential of such chemical structures in antimicrobial drug development.
Thermally Activated Delayed Fluorescent Emitters In the field of materials science, compounds with similar frameworks have been investigated for their potential as thermally activated delayed fluorescent (TADF) emitters. Kim, Choi, and Lee (2016) explored the use of bicarbazole donor moiety in TADF emitters, demonstrating high efficiency and potential applications in blue TADF devices (Kim, Choi, & Lee, 2016). This research opens up possibilities for the use of such compounds in the development of advanced optoelectronic materials.
Antibacterial and Antifungal Agents Sanjeeva, Narendra, and Venkata (2022) synthesized novel pyrazole and isoxazole derivatives, including structures similar to the subject compound, and tested them for antibacterial and antifungal activities. The compounds showed promising results, indicating their potential as new antibacterial and antifungal agents (Sanjeeva, Narendra, & Venkata, 2022).
Mecanismo De Acción
Target of Action
The primary targets of the compound (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone are currently unknown. This compound is a complex molecule with a tetrazole ring, which is known to have diverse biological applications . .
Mode of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone are not clearly defined. Given the broad range of activities associated with tetrazole derivatives, it is likely that this compound affects multiple pathways. The downstream effects of these interactions would depend on the specific targets and their roles in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone are not well characterized. The impact of these properties on the bioavailability of the compound would be an important factor in its pharmacological activity. Tetrazoles are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution .
Result of Action
Based on the known activities of tetrazole derivatives, it is possible that this compound could have effects on cell proliferation, inflammation, pain perception, and blood pressure regulation, among others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interactions with its targets. The tetrazole ring in the compound is known to be stable under a variety of conditions, which could contribute to its efficacy .
Propiedades
IUPAC Name |
[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)16-8-6-15(7-9-16)19(30)28-12-10-27(11-13-28)14-18-24-25-26-29(18)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZNSJPKVAXIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2578152.png)
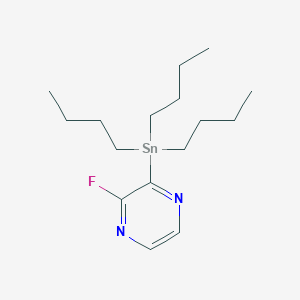
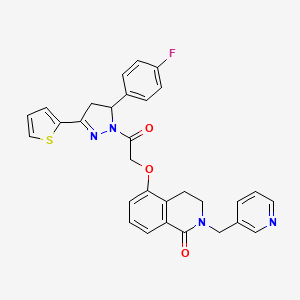
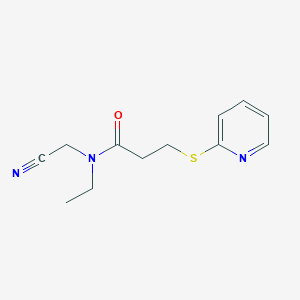
![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)
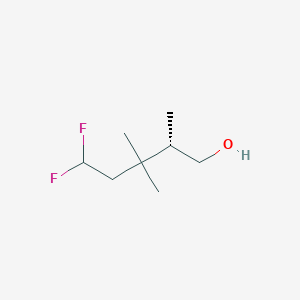

![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2578168.png)
![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)
![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)